molecular formula C7H14ClN B6276726 N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride CAS No. 2763754-95-4

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride

Cat. No.: B6276726
CAS No.: 2763754-95-4
M. Wt: 147.6
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Description

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride is a chemical compound characterized by its unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.1.1]hexane framework provides a rigid and strained structure, which can be advantageous in drug design and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out using a mercury lamp, although this method requires specialized equipment and glassware . The reaction conditions often involve the use of specific solvents and catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced photochemical equipment can help achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a scaffold in drug design.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: A similar bicyclic compound with different substituents.

    Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.

    N-methylbicyclo[2.2.1]heptan-2-amine: A compound with a similar amine group but a different bicyclic framework.

Uniqueness

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride is unique due to its specific bicyclic structure and the presence of the N-methylamine group. This combination provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2763754-95-4

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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